![molecular formula C18H22N2 B231389 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as N,N-dimethyl-2-[(2,4-xylyl)phenyl-methyl]ethanamine and has the chemical formula C19H23N. The compound is a derivative of amphetamines and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine involves the stimulation of the release of dopamine and norepinephrine in the brain. This leads to an increase in the activity of the central nervous system, resulting in increased wakefulness and alertness.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine include increased heart rate, blood pressure, and respiration rate. The compound also increases the release of glucose from the liver, leading to an increase in blood sugar levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain. This makes it a potential candidate for the treatment of various neurological disorders. However, one limitation of using the compound is its potential for abuse due to its stimulant properties.
Zukünftige Richtungen
There are several future directions for the study of 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine. One potential direction is the development of new drugs that are based on the compound's structure. Another direction is the study of the compound's effects on other neurotransmitters in the brain. Additionally, further research is needed to determine the long-term effects of the compound on the central nervous system.
Synthesemethoden
The synthesis of 2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine involves the reaction between 2,4-dimethylbenzaldehyde and N-methylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine has been extensively studied for its potential use in scientific research. The compound has been shown to have various effects on the central nervous system, including increasing dopamine and norepinephrine levels. This makes it a potential candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
Produktname |
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine |
|---|---|
Molekularformel |
C18H22N2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine |
InChI |
InChI=1S/C18H22N2/c1-14-9-10-17(15(2)13-14)18(20-12-11-19-3)16-7-5-4-6-8-16/h4-10,13,19H,11-12H2,1-3H3 |
InChI-Schlüssel |
QYLVTULMKIGWJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=NCCNC)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=NCCNC)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)

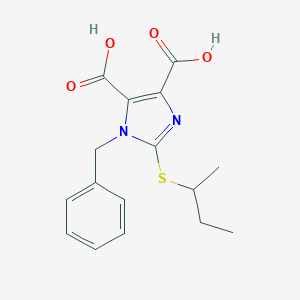
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
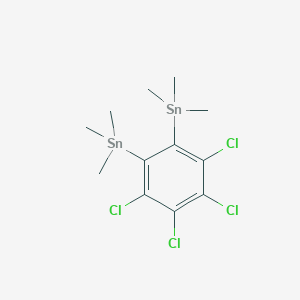
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
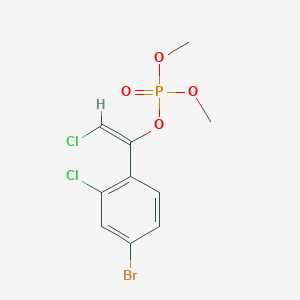
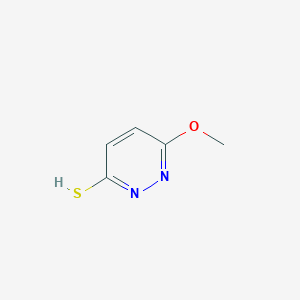
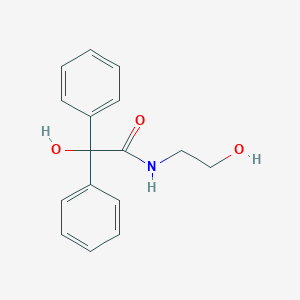
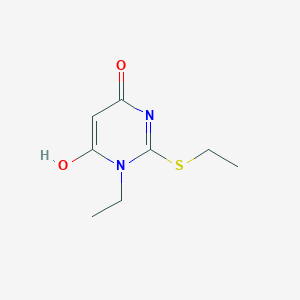
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)